Dual-Target Potency: CDK9 and FLT3-ITD Inhibition Compared to Single-Target Inhibitors
CDDD11-8 exhibits low-nanomolar inhibition constants (Ki) for both CDK9 (8 nM) and FLT3-ITD (13 nM) [1]. This dual activity is a key differentiator. In contrast, atuveciclib (BAY-1143572) is a selective CDK9 inhibitor with an IC50 of 13 nM but no reported activity against FLT3 . The FLT3 inhibitor gilteritinib has an IC50 of 0.29 nM against FLT3 in cellular assays but does not inhibit CDK9 [2]. This data demonstrates CDDD11-8 is a single molecule with dual, equipotent activity on two distinct, therapeutically relevant targets.
| Evidence Dimension | CDK9 Affinity (Ki) |
|---|---|
| Target Compound Data | 8 nM |
| Comparator Or Baseline | Atuveciclib: IC50 = 13 nM (Ki not reported) |
| Quantified Difference | Not directly comparable (Ki vs IC50); both are in the low-nanomolar range. |
| Conditions | In vitro kinase assay (CDDD11-8); In vitro kinase assay (Atuveciclib) |
Why This Matters
The unique dual inhibition profile addresses two major oncogenic pathways (transcription and proliferation) simultaneously, a feature not provided by single-target CDK9 or FLT3 inhibitors, which is critical for overcoming drug resistance in AML [3].
- [1] Anshabo AT, Milne R, Wang S, et al. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia. Cancers (Basel). 2022;14(5):1113. View Source
- [2] BindingDB. BDBM144315 Gilteritinib. Affinity Data. View Source
- [3] Anshabo AT, Milne R, Wang S, et al. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia. Cancers (Basel). 2022;14(5):1113. View Source
